molecular formula C11H19NO5 B088599 (S)-N-Boc-Morpholine-2-acetic acid CAS No. 1257850-82-0

(S)-N-Boc-Morpholine-2-acetic acid

Cat. No.: B088599
CAS No.: 1257850-82-0
M. Wt: 245.27 g/mol
InChI Key: BBSISPMRGFJLDI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Boc-Morpholine-2-acetic acid is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-Morpholine-2-acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Boc Protecting Group: The morpholine derivative is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.

    Carboxylation: The final step involves the carboxylation of the morpholine derivative to introduce the acetic acid moiety. This can be achieved through the reaction of the Boc-protected morpholine with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Boc-Morpholine-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA)

Major Products:

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Free amine

Scientific Research Applications

(S)-N-Boc-Morpholine-2-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N-Boc-Morpholine-2-acetic acid is primarily related to its ability to act as a chiral building block and protecting group in organic synthesis. The Boc group provides steric hindrance, protecting the amine functionality during chemical reactions. Upon removal of the Boc group, the free amine can participate in further reactions, facilitating the synthesis of target molecules. The morpholine ring can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

    ®-N-Boc-Morpholine-2-acetic acid: The enantiomer of (S)-N-Boc-Morpholine-2-acetic acid, differing in the spatial arrangement of atoms.

    N-Boc-Morpholine: Lacks the acetic acid moiety but shares the Boc-protected morpholine structure.

    Morpholine-2-acetic acid: Lacks the Boc protecting group but retains the morpholine and acetic acid functionalities.

Uniqueness: this compound is unique due to its chiral nature and the presence of both the Boc protecting group and the acetic acid moiety. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSISPMRGFJLDI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650651
Record name [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257850-82-0
Record name [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.